Ethyl 2-methyl-1-naphthoate is an organic compound with the chemical formula and a molecular weight of 200.23 g/mol. It is classified as an ester, specifically derived from 2-methyl-1-naphthoic acid and ethanol. This compound features a naphthalene structure, which consists of two fused aromatic rings, and is characterized by its pleasant floral aroma, making it useful in the fragrance industry. Ethyl 2-methyl-1-naphthoate is also known for its potential applications in organic synthesis and as an intermediate in various
The synthesis of ethyl 2-methyl-1-naphthoate typically involves the esterification reaction between 2-methyl-1-naphthoic acid and ethanol. Common methods include:
Ethyl 2-methyl-1-naphthoate finds applications in various fields:
Several compounds share structural similarities with ethyl 2-methyl-1-naphthoate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 1-naphthoate | Different position of the ester group on naphthalene | |
| Methyl 1-naphthoate | One less carbon than ethyl variant | |
| Methyl 2-naphthoate | Similar structure but different methyl position | |
| Ethyl 3-methyl-1-naphthoate | Methyl group at a different position |
Uniqueness: Ethyl 2-methyl-1-naphthoate's unique feature lies in the specific positioning of the methyl group on the naphthalene ring, which influences its reactivity and biological activity compared to other naphthoate esters.
Systematic Name: Ethyl 2-methylnaphthalene-1-carboxylate
CAS Registry Numbers: 103244-32-2 , 32852-93-0
Molecular Formula: $$ \text{C}{14}\text{H}{14}\text{O}{2} $$
Molecular Weight: 214.26 g/mol
Structural Formula:
$$ \text{O=C(OCC)C}1=\text{C(C)C=CC}2=\text{CC=CC=C}{12} $$
| Synonym | Source Reference |
|---|---|
| Ethyl 2-methyl-1-naphthoate | |
| 2-Methylnaphthalene-1-carboxylic acid ethyl ester | |
| Starbld0020957 |
Ethyl 2-methyl-1-naphthoate emerged as a derivative of naphthoic acids, which gained prominence in the early 20th century for their role in dye and pharmaceutical intermediates. Initial syntheses relied on Friedel-Crafts acylation of naphthalene derivatives, followed by esterification . For example:
Ethyl 2-methyl-1-naphthoate represents a significant member of the naphthoic acid ester family, characterized by its distinctive aromatic framework and esterified carboxyl functionality [29]. The compound possesses the molecular formula C₁₄H₁₄O₂ with a molecular weight of 214.26 g/mol, establishing it as a moderately sized aromatic ester derivative [29].
The molecular architecture of ethyl 2-methyl-1-naphthoate is built upon a naphthalene ring system, which consists of two fused benzene rings arranged in a linear configuration [1] [3]. The carboxylic acid functionality is positioned at the 1-position of the naphthalene ring, while a methyl substituent occupies the adjacent 2-position [26] [28]. This specific substitution pattern creates a sterically hindered environment around the carboxyl group, influencing both the molecular geometry and chemical reactivity of the compound [17] [35].
The ethyl ester group attached to the carboxylic acid function introduces additional conformational flexibility to the molecule [1] [3]. The ester linkage adopts a planar configuration due to resonance stabilization between the carbonyl carbon and the adjacent oxygen atom [9] [10]. However, the ethyl chain can rotate freely around the carbon-oxygen single bond, leading to multiple conformational possibilities [17] [36].
Table 1: Fundamental Molecular Properties of Ethyl 2-methyl-1-naphthoate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O₂ | [29] |
| Molecular Weight | 214.26 g/mol | [29] |
| Chemical Abstracts Service Number | 103244-32-2 | [29] |
| International Union of Pure and Applied Chemistry Name | Ethyl 2-methylnaphthalene-1-carboxylate | [29] |
| Simplified Molecular Input Line Entry System | O=C(C1=C2C=CC=CC2=CC=C1C)OCC | [29] |
The stereochemical features of ethyl 2-methyl-1-naphthoate are primarily governed by the planar nature of the naphthalene ring system and the restricted rotation around the ester bond [34] [35]. The naphthalene moiety enforces a rigid planar structure that serves as the molecular backbone [1] [3]. The methyl substituent at the 2-position creates steric hindrance with the adjacent carboxyl group, potentially leading to slight deviations from perfect planarity in the immediate vicinity of the substitution site [17] [35].
The ester functionality can exist in two distinct conformational states: the s-cis and s-trans conformations [36] [38]. In the s-cis conformation, the ethyl group is positioned on the same side as the naphthalene ring relative to the carbonyl group, while in the s-trans conformation, these groups are on opposite sides [10] [36]. Computational studies on similar naphthoate esters suggest that the s-trans conformation is generally more stable due to reduced steric interactions [34] [36].
The spectroscopic characterization of ethyl 2-methyl-1-naphthoate provides crucial insights into its molecular structure and electronic properties [9] [10]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms within the molecule [17] [18].
In the aromatic region of the proton nuclear magnetic resonance spectrum, signals corresponding to the naphthalene ring protons appear between 7.0 and 8.5 parts per million [9] [17]. The specific chemical shifts depend on the electronic environment of each proton, with those positioned closer to the electron-withdrawing carboxyl group exhibiting greater downfield shifts [17] [18]. The methyl substituent at the 2-position appears as a characteristic singlet around 2.5-2.7 parts per million [9] [17].
Table 2: Characteristic Proton Nuclear Magnetic Resonance Chemical Shifts for Ethyl 2-methyl-1-naphthoate
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Naphthalene aromatic protons | 7.0-8.5 | Multiple | 6H |
| Methyl group at 2-position | 2.5-2.7 | Singlet | 3H |
| Ethyl ester methylene | 4.3-4.5 | Quartet | 2H |
| Ethyl ester methyl | 1.3-1.5 | Triplet | 3H |
The ethyl ester moiety displays characteristic patterns in the proton nuclear magnetic resonance spectrum [9] [17]. The methylene protons of the ethyl group appear as a quartet around 4.3-4.5 parts per million due to coupling with the adjacent methyl group [17] [18]. The terminal methyl group of the ethyl ester manifests as a triplet in the range of 1.3-1.5 parts per million [9] [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information by revealing the chemical environments of all carbon atoms in the molecule [10] [13]. The carbonyl carbon typically resonates around 165-170 parts per million, characteristic of aromatic carboxylic acid esters [10] [13]. The naphthalene ring carbons appear in the aromatic region between 120-140 parts per million, with the quaternary carbons generally exhibiting distinct chemical shifts from the protonated carbons [10] [13].
Infrared spectroscopy of ethyl 2-methyl-1-naphthoate reveals characteristic absorption bands that confirm the presence of specific functional groups [11] [12]. The carbonyl stretch of the ester group appears as a strong absorption band around 1720-1740 cm⁻¹ [11] [12]. This frequency range is typical for aromatic carboxylic acid esters and reflects the electronic influence of the naphthalene ring system on the carbonyl group [12] [20].
Table 3: Key Infrared Absorption Bands for Ethyl 2-methyl-1-naphthoate
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl stretch | 1720-1740 | Strong | C=O stretching |
| Aromatic carbon-hydrogen stretch | 3000-3100 | Medium | Ar-H stretching |
| Aliphatic carbon-hydrogen stretch | 2850-3000 | Medium | C-H stretching |
| Carbon-oxygen stretch | 1200-1300 | Strong | C-O stretching |
| Aromatic carbon-carbon stretch | 1450-1600 | Variable | Ar-C=C stretching |
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches are observed between 2850-3000 cm⁻¹ [11] [12]. The carbon-oxygen stretching vibrations of the ester linkage typically manifest around 1200-1300 cm⁻¹ [12] [20]. Additional absorption bands in the fingerprint region below 1500 cm⁻¹ provide detailed information about the molecular structure and can serve as a unique identifier for the compound [11] [12].
Mass spectrometry analysis of ethyl 2-methyl-1-naphthoate provides molecular weight confirmation and fragmentation pattern information [13] [16]. The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular weight of the compound [29]. Common fragmentation patterns include loss of the ethyl group (mass-to-charge ratio 186) and loss of the ethoxycarbonyl group (mass-to-charge ratio 169) [13] [16].
The crystallographic analysis of ethyl 2-methyl-1-naphthoate and related naphthoate esters provides detailed information about solid-state molecular geometry and intermolecular interactions [14] [15]. While specific crystallographic data for ethyl 2-methyl-1-naphthoate itself may be limited, extensive studies on structurally related compounds offer valuable insights into the expected solid-state behavior [34] [36].
Naphthoate ester compounds typically crystallize in common space groups such as P21/c or P-1, depending on the specific molecular packing arrangements [15] [36]. The planar naphthalene ring system facilitates π-π stacking interactions between adjacent molecules, which serve as a primary driving force for crystal packing [34] [35]. These aromatic stacking interactions typically occur with interplanar distances of 3.3-3.6 Angstroms [34] [35].
Table 4: Typical Crystallographic Parameters for Naphthoate Ester Compounds
| Parameter | Typical Range | Influence Factors |
|---|---|---|
| Space Group | P21/c, P-1, Pnma | Molecular symmetry, packing efficiency |
| Unit Cell Volume | 800-1200 Ų | Molecular size, intermolecular interactions |
| Density | 1.2-1.4 g/cm³ | Molecular packing efficiency |
| Aromatic Stacking Distance | 3.3-3.6 Å | π-π interactions |
| Hydrogen Bond Length | 2.7-3.0 Å | Donor-acceptor strength |
The conformational analysis of ethyl 2-methyl-1-naphthoate reveals multiple low-energy conformations primarily differing in the orientation of the ethyl ester group [36] [38]. Computational studies using density functional theory methods indicate that the s-trans conformation of the ester group is generally favored by approximately 2-4 kilojoules per mole compared to the s-cis conformation [34] [36]. This energy difference arises from reduced steric interactions between the ethyl group and the naphthalene ring system in the s-trans arrangement [35] [36].
The methyl substituent at the 2-position introduces additional conformational considerations by creating steric hindrance with the carboxyl group [17] [35]. This steric interaction can lead to slight rotational displacement of the carboxyl group from the naphthalene plane, with typical dihedral angles ranging from 0-15 degrees [34] [35]. The magnitude of this deviation depends on the balance between steric repulsion and the tendency for conjugative stabilization between the aromatic ring and the carbonyl group [35] [36].
Intermolecular interactions in the crystal lattice of naphthoate esters are dominated by weak van der Waals forces and aromatic stacking interactions [34] [35]. Hydrogen bonding is generally not prominent in these systems due to the absence of strong hydrogen bond donors [36] [38]. However, weak carbon-hydrogen to oxygen interactions may contribute to the overall crystal stability [34] [35].
The thermal behavior of ethyl 2-methyl-1-naphthoate crystals can be analyzed through differential scanning calorimetry and thermogravimetric analysis [20] [22]. Related naphthoate esters typically exhibit melting points in the range of 30-80 degrees Celsius, depending on the specific substitution pattern and molecular packing efficiency [22] [23]. The relatively low melting points reflect the weak intermolecular interactions and the molecular flexibility introduced by the ethyl ester chain [22] [25].
Table 5: Conformational Energy Analysis for Ethyl 2-methyl-1-naphthoate
| Conformation | Relative Energy (kJ/mol) | Key Structural Features |
|---|---|---|
| s-trans ester | 0.0 (reference) | Ethyl group anti to naphthalene |
| s-cis ester | 2-4 | Ethyl group syn to naphthalene |
| Rotated carboxyl | 1-3 | Carboxyl twisted from ring plane |
The primary synthetic methodology for ethyl 2-methyl-1-naphthoate involves the direct esterification of 2-methyl-1-naphthoic acid with ethanol using acid catalysts . This approach follows the classic Fischer esterification mechanism, where the carboxylic acid undergoes protonation at the carbonyl oxygen, facilitating nucleophilic attack by ethanol [3] [4].
Sulfuric Acid Catalyzed Esterification
Concentrated sulfuric acid serves as both catalyst and dehydrating agent in the esterification process [5] [3]. Research demonstrates that this method achieves yields of 87-88% when conducted at 60-70°C for 30-40 minutes [6]. The mechanism proceeds through formation of a carbocation intermediate following protonation, followed by nucleophilic attack from ethanol and subsequent water elimination [4].
Solid Acid Catalyzed Systems
Amberlyst-16, a solid acid resin catalyst, provides an alternative approach with easier product separation [7]. Studies show that this heterogeneous catalyst achieves 50-70% yields at 120°C, though requiring longer reaction times of 2-4 hours compared to homogeneous acid catalysts [7]. The solid nature eliminates the need for catalyst neutralization and simplifies downstream processing.
p-Toluenesulfonic Acid Catalysis
p-Toluenesulfonic acid offers milder reaction conditions while maintaining good catalytic activity [5]. This system operates effectively at 80-100°C, achieving yields of 70-80% over 3-6 hours. The aromatic sulfonic acid structure provides enhanced stability compared to mineral acids while maintaining sufficient acidity for effective catalysis.
Solvent Effects and Optimization
The choice of solvent system significantly impacts both reaction rate and product yield in esterification reactions [3] [8]. Toluene serves as an effective reaction medium, enabling azeotropic removal of water byproduct and driving the equilibrium toward ester formation [8]. Dean-Stark apparatus utilization facilitates continuous water removal, achieving higher conversions than static reflux conditions.
Catalytic Loading Optimization
Research indicates that catalyst concentration directly correlates with reaction rate, though excessive loading can lead to side reactions [9] [10]. Optimal sulfuric acid concentrations range from 1-5 mol% relative to the carboxylic acid substrate. Higher concentrations accelerate initial rates but may promote alcohol dehydration and other undesired pathways [5] [3].
Temperature and Time Optimization
Kinetic studies reveal that temperature increases enhance both forward and reverse reaction rates, with optimal conditions balancing conversion speed against product selectivity [9] [11]. The equilibrium constant for esterification increases with temperature, though excessive heating can promote substrate decomposition [8]. Typical optimal temperatures range from 80-120°C depending on the specific catalyst system employed.
Packed-Bed Continuous Flow Systems
Advanced continuous flow technologies offer significant advantages for large-scale ethyl 2-methyl-1-naphthoate production [12] [13] [14]. Porous phenolsulfonic acid-formaldehyde resin (PAFR) catalysts demonstrate exceptional performance in packed-bed reactors, achieving 95% yields while maintaining catalytic activity for four days of continuous operation [14] [15].
The PAFR system operates effectively even in aqueous environments, a remarkable achievement given the typical water sensitivity of esterification reactions [15]. This water tolerance stems from the catalyst's hydrophobic properties and internal structure that create favorable microenvironments for ester formation despite bulk water presence.
Microreactor Technology with In-Situ Water Separation
Innovative microreactor designs incorporating T-type zeolite membranes enable simultaneous reaction and product separation [16]. These systems achieve remarkable efficiency improvements, with forward reaction rate constants approximately five times larger than conventional batch methods [16]. The water separation rate constant increases by a factor of 108 compared to batch processes, demonstrating the power of integrated reaction-separation technology.
Microreactor operations achieve 62.6% yield at 85.1 minutes reaction time, representing a 10.3 percentage point improvement over equilibrium limitations [16]. This enhancement results from continuous water removal that shifts the reaction equilibrium toward product formation throughout the process.
Rotor-Stator Hydrodynamic Cavitation Reactors
Three-dimensional printed rotor-stator systems provide cost-effective solutions for continuous esterification processes [12]. These reactors utilize hydrodynamic cavitation to enhance mass transfer and reaction rates while maintaining energy efficiency. The optimal conditions employ 17.7 vol% methanol, 2.9 vol% sulfuric acid, with rotor speeds of 3000 rpm, achieving conversions exceeding 91% [12].
The 3D-printed approach offers significant manufacturing advantages, reducing equipment costs while enabling rapid prototyping and optimization of reactor geometries [12]. Energy consumption remains low at 0.0264 kWh/L for the complete esterification process, making this technology attractive for industrial implementation.
Advanced Catalyst Systems
Zirconocene complexes represent a breakthrough in esterification catalysis, achieving high turnover numbers (19.7) and turnover frequencies (3.3 h⁻¹) without requiring water scavengers or perfluorooctane sulfonate ligands [9] [10]. These moisture-tolerant catalysts operate effectively at 80°C with equimolar reactant ratios, eliminating the need for large alcohol excesses typical in conventional processes.
Kinetic analysis reveals less than first-order dependence on zirconium concentration, suggesting catalyst partitioning between active and inactive forms [9]. This insight enables rational optimization of catalyst loading to maximize efficiency while minimizing costs.
Electrified Esterification Approaches
Revolutionary Joule-heated interfacial catalysis (JIC) systems combine electrothermal heating with specialized catalysts to achieve unprecedented efficiency [17] [18] [19]. These systems utilize sulfonic acid-functionalized covalent organic frameworks (COF-SO₃H) with carbon felt electrothermal sources to achieve 80.5% conversion rates with 1:1 reactant ratios, significantly exceeding the theoretical equilibrium limit of 62.5% [17] [18].
The JIC approach enables direct product separation during reaction through interface catalysis, dramatically improving both conversion and energy efficiency [19]. This technology represents a paradigm shift toward electrified chemical processes that could revolutionize industrial esterification operations.
Optimization Through Process Intensification
Process intensification strategies focus on simultaneous enhancement of heat and mass transfer while maintaining optimal reaction conditions [20] [21]. Continuous stirred tank reactors achieve slightly higher yields than plug-flow systems but operate at higher temperatures (90-100°C versus 70-75°C) [20] [21]. The choice between reactor types depends on specific process requirements and energy considerations.
Temperature profile optimization proves critical for maximizing yield while preventing catalyst deactivation [20]. Plug-flow reactors offer advantages in terms of efficient heat management, maintaining hotspot temperatures within acceptable ranges while achieving good conversions.
Aluminum-Based Lewis Acid Systems
Lewis acid catalysis offers unique opportunities for naphthalene derivative synthesis through non-conventional pathways [22] [23] [24]. Aluminum tribromide and ethylaluminum dichloride catalyze unprecedented photochemical rearrangements of naphthaldehydes, shifting reactivity from the carbonyl group to the naphthalene C1/C2 arene bond [23].
These systems operate under mild conditions (25 mol% catalyst loading, -78°C in dichloromethane) and utilize visible light activation (λ = 405 or 457 nm) [23]. The transformation proceeds through initial ortho [2+2] photocycloaddition followed by Lewis acid-promoted ring opening and rearrangement to yield C2-alkylated naphthalenes with high regioselectivity.
Mechanism of Lewis Acid-Mediated Transformations
The photochemical pathway begins with Lewis acid coordination to the aldehyde carbonyl, altering the excited state character from nπ* to ππ* [23]. This electronic reorganization enables photocycloaddition at the naphthalene core rather than traditional carbonyl-based reactions. Subsequent Lewis acid-catalyzed 1,2-acyl shifts and hydride migrations generate the final rearranged products.
Research demonstrates that this approach provides access to naphthalene derivatives that are challenging to prepare through conventional methods [22]. The combination of photochemical activation with Lewis acid catalysis creates new synthetic possibilities for complex naphthalene-based structures.
Boron and Zirconium Lewis Acids
Boron trichloride enables transmetalation reactions with organostannanes to generate bifunctional Lewis acid systems [25]. These compounds contain both boryl and stannyl moieties at the peri-positions of naphthalene cores, creating unique electronic and steric environments for subsequent transformations.
Zirconium oxychloride (ZrOCl₂·8H₂O) catalyzes direct esterification with excellent efficiency, achieving isolated yields up to 82% for various carboxylic acid-alcohol combinations [26]. The zirconium center provides strong Lewis acid activation while maintaining functional group tolerance and ease of product isolation.
Lipase-Catalyzed Esterification
Immobilized lipases offer environmentally sustainable alternatives for ester synthesis with high selectivity and mild reaction conditions [27] [28] [29]. Novozym 435, containing immobilized Candida antarctica lipase B, demonstrates exceptional performance in solvent-free esterification systems [27] [30] [31].
The biocatalytic approach achieves productivities of 203.84 kg product per kg biocatalyst when operating at 70°C with 10% alcohol excess [27] [30]. The enzyme maintains activity through six consecutive uses, providing excellent reusability that enhances process economics. Temperature optimization balances reaction rate against enzyme stability, with 70°C offering optimal performance for most substrates.
Advanced Enzyme Immobilization Strategies
Magnetic core-shell biocatalysts represent cutting-edge enzyme immobilization technology [32]. These systems combine single-core magnetic nanoparticles with organic shells, preferably poly(benzofurane-co-arylacetic acid), followed by covalent enzyme attachment and silica layer embedding. This multi-layer approach ensures exceptional operational stability through multiple attachment points while enabling magnetic separation and recovery.
Thermomyces lanuginosus lipase immobilized on functionalized rice husk silica achieves 91% acid conversion within 60 minutes at 64°C [28]. The biocatalyst retains 85-90% original activity after nine successive batch operations, demonstrating excellent reusability that supports industrial implementation.
Aqueous Micellar Biocatalysis
Revolutionary aqueous micellar systems enable lipase-catalyzed esterification in water using designer surfactants [33]. Rhizomucor miehei lipase operates effectively in 2 wt% TPGS-750-M micellar medium, achieving 65-86% conversions depending on substrate structure. The addition of benzotrifluoride (1 equivalent relative to substrate) significantly enhances both conversion levels and reaction rates.
This approach demonstrates remarkable chemoselectivity, with primary alcohols esterifying exclusively while secondary alcohols remain unreacted [33]. Such selectivity enables complex substrate transformations without protecting group strategies, simplifying synthetic sequences and reducing waste generation.
Enzyme Engineering and Optimization
Metagenomic enzyme discovery yields novel esterases with enhanced properties for industrial applications [34]. EST5 esterase exhibits broad substrate specificity toward p-nitrophenol esters with highest activity for p-nitrophenyl valerate (Kcat/Km = 1533 s⁻¹ mM⁻¹). The enzyme maintains stability in organic solvents, retaining activity in up to 10% methanol and 20% dimethyl sulfoxide.
Directed evolution and enzyme engineering strategies continue expanding the scope of biocatalytic esterification [35]. These approaches enable development of enzymes with enhanced thermostability, altered substrate specificity, and improved tolerance to organic solvents and other process conditions.